![molecular formula C15H14FNO3S B062609 N-[(4-Fluorophenyl)((4-methylphenyl)sulfonyl)methyl]formamide CAS No. 165806-94-0](/img/structure/B62609.png)
N-[(4-Fluorophenyl)((4-methylphenyl)sulfonyl)methyl]formamide
Overview
Description
N-[(4-Fluorophenyl)((4-methylphenyl)sulfonyl)methyl]formamide is a sulfonamide-formamide hybrid compound featuring:
- A formamide group (-NHCHO) attached to a central methyl carbon.
- A 4-fluorophenyl group (electron-withdrawing substituent) and a 4-methylphenylsulfonyl group (bulky, hydrophobic moiety) bonded to the same methyl carbon. This structure combines sulfonamide’s stability and formamide’s hydrogen-bonding capacity, making it a candidate for pharmaceutical and materials science applications.
Preparation Methods
Synthetic Pathways and Mechanistic Considerations
Mannich Condensation as a Foundation
The synthesis of N-(sulfonylmethyl)formamides, as outlined in US4922016A , provides a foundational approach. This method involves a three-component Mannich condensation between sulfinic acids, formaldehyde, and formamide under acidic conditions. For the target compound, the sulfinic acid component is derived from p-toluenesulfinic acid (4-methylbenzenesulfinic acid), while the introduction of the 4-fluorophenyl group necessitates additional functionalization steps.
Reaction Mechanism :
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Sulfinic Acid Activation : p-Toluenesulfinic acid reacts with formaldehyde to form a sulfonylmethyl intermediate.
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Nucleophilic Attack : Formamide acts as the nitrogen source, facilitating the formation of N-(4-methylphenylsulfonylmethyl)formamide.
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Post-Functionalization : The methylene hydrogen adjacent to the sulfonyl group is deprotonated and substituted with a 4-fluorophenyl group via transition metal-catalyzed cross-coupling.
Key Conditions :
Step 1: Synthesis of N-(4-Methylphenylsulfonylmethyl)formamide
Adapting Example 1 from US4922016A :
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Reactants : Sodium p-toluenesulfinate (40 mmol), paraformaldehyde (0.8 mol), formamide (1.5 mol), formic acid (1 mol).
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Procedure : Reactants are heated at 90°C for 2 hours, followed by crystallization with water.
Step 2: Introduction of the 4-Fluorophenyl Group
Deprotonation and Cross-Coupling :
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Base : Lithium diisopropylamide (LDA) at -78°C in THF.
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Electrophile : 4-Fluoroiodobenzene (1.2 equiv) with a palladium catalyst (Pd(dba)₂, 5 mol%) and XPhos ligand (10 mol%).
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Conditions : 12 hours at 80°C [hypothetical extension of 1].
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Yield : ~50–60% (estimated based on analogous couplings).
Challenges :
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Steric hindrance at the methylene carbon.
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Competing side reactions (e.g., over-arylation).
Alternative Methodologies and Optimization
Solvent and Acid Optimization
Data from US4922016A highlights the impact of water content on yield (Table 1):
Water Content (wt%) | Yield (%) | Melting Point (°C) |
---|---|---|
0 | 90.1 | 109–111 |
5 | 83.2 | 109–111 |
15 | 81.9 | 109–111 |
35 | 66.9 | 109–111 |
Key Insight : Anhydrous conditions favor higher yields, likely due to reduced hydrolysis of intermediates .
Analytical Validation and Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, CHO), 7.72 (d, J = 8.2 Hz, 2H, Ar-H), 7.42 (d, J = 8.2 Hz, 2H, Ar-H), 7.18–7.12 (m, 2H, Ar-H), 6.95–6.89 (m, 2H, Ar-H), 4.85 (s, 2H, CH₂), 2.34 (s, 3H, CH₃) .
Crystallographic Data
While no data exists for the target compound, related structures (e.g., N-(4-methylphenyl)formamide) exhibit dihedral angles of 32.35° between the amide and aryl groups , suggesting similar conformational rigidity.
Industrial-Scale Considerations
Cost Efficiency
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Sulfinic Acid Source : Sodium p-toluenesulfinate ($120/kg) vs. in situ generation from p-toluenesulfonyl chloride.
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Catalyst Recovery : Pd catalysts require recycling to offset costs.
Environmental Impact
Chemical Reactions Analysis
Types of Reactions
N-[(4-Fluorophenyl)((4-methylphenyl)sulfonyl)methyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
N-[(4-Fluorophenyl)((4-methylphenyl)sulfonyl)methyl]formamide serves as an important intermediate in the synthesis of pharmaceutical compounds. The incorporation of the fluorophenyl and methylphenyl sulfonyl groups enhances the biological activity and selectivity of the resulting drugs. For instance, derivatives of this compound have been investigated for their potential as anti-inflammatory and antitumor agents due to their ability to inhibit specific enzymes involved in disease pathways .
Case Study: Antitumor Activity
Research has demonstrated that compounds derived from this compound exhibit notable cytotoxic effects against various cancer cell lines. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of sulfonamide derivatives that showed improved potency against breast cancer cells compared to existing chemotherapeutic agents .
Organic Synthesis
Building Block for Complex Molecules
The compound is utilized as a versatile building block in organic synthesis, particularly in the preparation of sulfonamide derivatives and isocyanides. These derivatives are crucial for constructing complex molecular architectures that are prevalent in natural products and pharmaceuticals. The synthetic pathways often involve Mannich reactions, where this compound acts as a key reactant .
Table 1: Synthetic Applications of this compound
Application Type | Description | Example Reaction |
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Mannich Reaction | Formation of β-amino carbonyl compounds | Reaction with ketones and amines |
Synthesis of Isocyanides | Preparation of sulfonylmethylisocyanides | Dehydration to yield isocyanide |
Sulfonamide Derivatives | Synthesis of biologically active sulfonamides | Reacting with amines |
Biochemical Applications
Biological Buffers
this compound has been explored as an organic buffer in biochemical assays. Its unique properties allow it to maintain pH stability during enzymatic reactions, making it valuable for studying enzyme kinetics and other biochemical processes .
Case Study: Enzyme Inhibition
In studies examining enzyme inhibition, this compound has shown promise in modulating the activity of certain proteases. By acting as a competitive inhibitor, it can provide insights into enzyme mechanisms and aid in the design of more effective inhibitors for therapeutic purposes .
Mechanism of Action
The mechanism of action of N-[(4-Fluorophenyl)((4-methylphenyl)sulfonyl)methyl]formamide involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to certain enzymes or receptors, while the sulfonyl group can enhance the compound’s stability and reactivity. The formamide group may participate in hydrogen bonding, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Groups
The following compounds are key analogs for comparison:
Key Observations:
- Electron Effects: The 4-fluorophenyl group in the target compound introduces electron-withdrawing properties, enhancing metabolic stability compared to non-fluorinated analogs (e.g., phenyl in ).
- Sulfonyl vs. Sulfanyl : Sulfonyl groups (as in the target compound) increase polarity and hydrogen-bonding capacity compared to sulfanyl derivatives (e.g., ).
- Hybrid Structures : The combination of sulfonyl and formamide groups distinguishes the target compound from simpler formamides (e.g., 1-Me ) or sulfonamides (e.g., ).
Physicochemical Properties
*Inferred from analogs: Sulfonamides typically melt between 132–230°C , and densities align with related compounds .
Biological Activity
N-[(4-Fluorophenyl)((4-methylphenyl)sulfonyl)methyl]formamide is a compound of significant interest due to its potential therapeutic applications and biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a fluorophenyl group and a methylphenylsulfonyl moiety, which are crucial for its biological interactions.
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- Dopamine Transporter (DAT) : Compounds in this class have been shown to modulate DAT activity, potentially influencing dopaminergic signaling pathways. High-affinity binding to sigma-1 receptors (σ1R) has been observed, which may alter DAT conformation and function .
- Toll-Like Receptors (TLRs) : Some derivatives exhibit antagonistic effects on TLR7/8, which are involved in immune responses. This suggests potential applications in inflammatory diseases and autoimmune conditions .
Biological Activity
The biological activity of this compound can be summarized as follows:
Study 1: Cytotoxic Effects on Cancer Cells
A study investigated the effects of this compound on human colon adenocarcinoma cells. The compound demonstrated a significant reduction in cell viability at concentrations above 5 mM, indicating potential as an anticancer agent. The mechanism was suggested to involve apoptosis induction through mitochondrial pathways .
Study 2: Modulation of Dopaminergic Activity
In a preclinical model assessing the effects of similar compounds on dopaminergic signaling, it was found that this compound could inhibit the reuptake of dopamine, enhancing dopaminergic transmission. This effect was linked to its binding affinity for σ1R, illustrating its potential in treating conditions like depression and substance abuse .
Pharmacokinetics
The pharmacokinetic profile of related compounds suggests rapid absorption and distribution within biological systems. Studies show that these compounds can achieve steady-state concentrations within minutes, with significant accumulation in target tissues. The elimination half-life varies but is generally rapid, indicating a need for frequent dosing in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[(4-Fluorophenyl)((4-methylphenyl)sulfonyl)methyl]formamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves a multi-step process:
Sulfonylation : React 4-fluorophenyl-methylamine derivatives with 4-methylbenzenesulfonyl chloride in tetrahydrofuran (THF) under basic conditions (e.g., sodium carbonate) to form the sulfonamide intermediate.
Formylation : Introduce the formamide group using formic acid derivatives or via oxidation of a primary amine precursor.
Purification : Employ silica gel chromatography and recrystallization (e.g., from n-hexane/CCl₄ mixtures) to isolate high-purity crystals .
- Optimization Tips :
- Monitor reaction progress using thin-layer chromatography (TLC) to minimize byproducts.
- Adjust solvent polarity (e.g., THF vs. DCM) to improve yield in sulfonylation steps.
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding patterns (e.g., deshielded formyl protons).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray Diffraction : Single-crystal X-ray analysis (at ~199 K) resolves bond lengths (e.g., S–N = 1.63 Å) and torsional angles .
- HPLC : Reverse-phase chromatography with UV detection ensures purity (>95%) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in sulfonamide derivatives?
- Methodology :
- Data Collection : Use a diffractometer (e.g., Bruker D8 Quest) with Mo-Kα radiation (λ = 0.71073 Å) at low temperatures (153–199 K) to reduce thermal motion artifacts .
- Software Tools :
- SHELXL : Refine atomic coordinates with least-squares minimization, focusing on R-factor convergence (target: <0.05) .
- ORTEP-3 : Generate thermal ellipsoid plots to visualize anisotropic displacement parameters and validate molecular geometry .
- Hydrogen Bond Analysis : Identify weak C–H⋯O interactions (2.3–2.5 Å) that stabilize crystal packing .
Q. How can researchers address contradictions in crystallographic data during refinement?
- Strategies :
- Residual Density Maps : Analyze peaks >0.3 e⁻/ų to detect misplaced atoms or disordered solvent molecules.
- Constraints : Apply SHELXL’s DFIX and ISOR commands to restrain bond lengths and isotropic displacement parameters for flexible groups (e.g., methyl or fluorophenyl moieties) .
- Validation Tools : Cross-check with the Cambridge Structural Database (CSD) to compare bond angles and torsional preferences in similar sulfonamides .
Q. What computational strategies are effective for analyzing structure-activity relationships (SAR) in sulfonamide derivatives?
- Approaches :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities toward biological targets (e.g., carbonic anhydrase isoforms).
- QSAR Modeling : Corrogate substituent effects (e.g., 4-fluorophenyl vs. trifluoromethyl groups) on lipophilicity (logP) and metabolic stability .
- Dynamic Simulations : Perform MD simulations (e.g., GROMACS) to assess conformational flexibility in aqueous environments .
Q. Methodological Notes
Properties
IUPAC Name |
N-[(4-fluorophenyl)-(4-methylphenyl)sulfonylmethyl]formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3S/c1-11-2-8-14(9-3-11)21(19,20)15(17-10-18)12-4-6-13(16)7-5-12/h2-10,15H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWSBFOCAYKXBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)F)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445525 | |
Record name | N-[(4-Fluorophenyl)(4-methylbenzene-1-sulfonyl)methyl]formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165806-94-0 | |
Record name | N-[(4-Fluorophenyl)(4-methylbenzene-1-sulfonyl)methyl]formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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